Isothiazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that features both isothiazole and pyridine rings. It is classified under the broader category of isothiazolo-pyridine derivatives, which are known for their diverse biological activities. The compound's structure includes a nitrogen atom in the pyridine ring and an amine group at the 3-position, contributing to its reactivity and potential applications in medicinal chemistry.
This compound can be synthesized through various methods, often starting from precursors like 2-aminonicotinonitrile. The synthesis typically involves multi-step processes that include cyclization and functional group modifications.
Isothiazolo[3,4-b]pyridin-3-amine belongs to the class of isothiazole derivatives, which are known for their roles in biological systems and potential therapeutic applications. It is specifically noted for its inhibitory effects on cyclin G-associated kinase, making it a subject of interest in cancer research.
The synthesis of isothiazolo[3,4-b]pyridin-3-amine generally involves several key steps:
A typical synthetic route may start with 2-aminonicotinonitrile, where reaction with ammonia and hydrogen sulfide produces an intermediate thioamide. This intermediate undergoes oxidative cyclization using hydrogen peroxide to yield the isothiazolo[3,4-b]pyridine framework. Subsequent steps may involve diazotization and reduction to obtain the final product .
The molecular formula of isothiazolo[3,4-b]pyridin-3-amine is , with a molecular weight of approximately 151.19 g/mol. The compound features a fused ring system composed of an isothiazole and a pyridine ring.
Isothiazolo[3,4-b]pyridin-3-amine can undergo various chemical transformations:
The choice of reagents and conditions significantly influences the outcomes of these reactions. For example, oxidation may yield different products depending on whether mild or strong oxidizing agents are used .
The mechanism by which isothiazolo[3,4-b]pyridin-3-amine exerts its biological effects primarily involves its interaction with specific enzymes, notably cyclin G-associated kinase (GAK). By binding to GAK's active site, it inhibits its kinase activity, which affects downstream signaling pathways related to cell proliferation and differentiation.
The interaction with GAK leads to alterations in cellular processes such as clathrin-mediated endocytosis and protein trafficking within cells. This inhibition has implications for cancer treatment strategies where modulation of cell cycle progression is critical .
Isothiazolo[3,4-b]pyridin-3-amine typically appears as a solid at room temperature. Its solubility characteristics depend on the solvent used but generally shows moderate solubility in polar organic solvents.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows for various chemical modifications that enhance its utility in synthetic chemistry and medicinal applications.
Property | Value |
---|---|
Molecular Formula | C6H5N3S |
Molecular Weight | 151.19 g/mol |
IUPAC Name | Isothiazolo[3,4-b]pyridin-3-amine |
Solubility | Moderate in polar solvents |
Isothiazolo[3,4-b]pyridin-3-amine has several notable applications:
Cyclin G-associated kinase (GAK) serves as a master regulator of clathrin-mediated intracellular trafficking—a process hijacked by diverse viruses for cellular entry, assembly, and egress. Isothiazolo[3,4-b]pyridin-3-amine derivatives represent a structurally distinct class of potent GAK inhibitors that disrupt viral exploitation of host machinery. These compounds bind the ATP-binding pocket of GAK with high affinity (typically <100 nM Kd), inhibiting phosphorylation of the μ-subunits of adaptor protein complexes AP-1 and AP-2. This action impedes cargo recruitment and clathrin-coated vesicle formation, thereby disrupting viral lifecycle stages across Flaviviridae (e.g., HCV, DENV), Filoviridae (e.g., EBOV), and alphaviruses (e.g., CHIKV) [1] [3].
Unlike direct-acting antivirals, Isothiazolo[3,4-b]pyridin-3-amine’s host-targeted mechanism offers a high barrier to resistance and broad-spectrum activity. For example, lead compounds reduce DENV-2 viral load (EC50 = 1.2–3.5 µM) and EBOV replication (EC50 = 0.8 µM) in human dendritic and hepatoma cells by blocking viral entry, assembly, and cell-to-cell spread [1] [8]. However, scaffold optimization remains critical, as early analogues showed limited cellular permeability, resulting in a >100-fold gap between GAK binding (Kd = 8–50 nM) and antiviral efficacy (EC50 > 5 µM) [4].
Table 1: Antiviral Activity of Select Isothiazolo[3,4-b]pyridin-3-amine Analogues
Compound | R1 | GAK Affinity (Kd, nM) | Antiviral Activity (EC50, µM) | Viruses Tested |
---|---|---|---|---|
1 | 3,4-(OCH3)2Ph | 8.3 | >10 (HCV) | HCV |
2 | 4-NH2-3-OCH3Ph | 8.9 | 5.2 (DENV-2) | DENV-2 |
3 | 3-Thienyl | 41 | 3.5 (DENV-2) | DENV-2, EBOV |
The scaffold orientation of isothiazolopyridines profoundly impacts kinase selectivity and antiviral potency. Isothiazolo[3,4-b]pyridin-3-amine (N/S at positions 3/4) and isothiazolo[4,3-b]pyridine (N/S at positions 4/3) share identical atomic compositions but differ in heteroatom placement, leading to distinct target engagement profiles.
Key distinctions include:
Table 2: Impact of Scaffold Orientation on Antiviral Activity
Scaffold Type | Optimal GAK Kd (nM) | Selectivity (NAK Family) | Best DENV-2 EC50 (µM) | Cellular Permeability (PAMPA, ×10−6 cm/s) |
---|---|---|---|---|
Isothiazolo[4,3-b]pyridine | 8–14 | >100-fold | 0.9 | 12.5 |
Isothiazolo[3,4-b]pyridin-3-amine | 40–100 | >50-fold | 1.8 | 18.2 |
The trajectory of isothiazole antivirals began with non-selective kinase inhibitors repurposed as GAK disruptors. Erlotinib—an EGFR/GAK dual inhibitor—demonstrated proof-of-concept by inhibiting HCV (EC50 = 0.8 µM), DENV, and EBOV but caused dose-limiting toxicities (e.g., rash, diarrhea) via EGFR off-target effects [1] [4]. This catalyzed efforts to develop selective GAK inhibitors.
Critical milestones include:
Table 3: Evolution of Key Isothiazolopyridine Scaffolds
Generation | Representative Scaffold | Year | GAK Kd/IC50 (nM) | Key Advance |
---|---|---|---|---|
Repurposed Drug | Erlotinib (quinazoline) | 2011 | 3.1 | Proof-of-concept; broad antiviral activity |
First-Generation | Isothiazolo[4,3-b]pyridine | 2015 | 8–51 | Selective GAK inhibition |
Scaffold Hop | Isothiazolo[3,4-b]pyridin-3-amine | 2020 | 40–100 | Improved cellular permeability |
Optimized Lead | cis-DM morpholine-[4,3-b] | 2024 | 14 | Best-in-class DENV potency (EC50 = 0.9 µM) |
The iterative optimization of isothiazolo[3,4-b]pyridin-3-amine exemplifies a rational design strategy balancing target potency, selectivity, and cellular drug-likeness to advance host-targeted antivirals [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7